molecular formula C12H10O4 B12856277 2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid

2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid

Cat. No.: B12856277
M. Wt: 218.20 g/mol
InChI Key: GIVSPWFXOZKLBW-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxyl group at the second position and a 5-methyl-2-furyl group at the fifth position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid can be achieved through several synthetic routes. One common method involves the condensation of 5-methyl-2-furancarboxylic acid with salicylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of 2-keto-5-(5-methyl-2-furyl)benzoic acid.

    Reduction: Formation of 2-hydroxy-5-(tetrahydro-5-methyl-2-furyl)benzoic acid.

    Substitution: Formation of 2-chloro-5-(5-methyl-2-furyl)benzoic acid.

Scientific Research Applications

2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the furan ring play crucial roles in its binding affinity and reactivity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methylbenzoic acid: Lacks the furan ring, making it less versatile in certain applications.

    2-Hydroxy-5-(2-furyl)benzoic acid: Similar structure but without the methyl group on the furan ring.

    2-Hydroxy-5-(5-formyl-2-furyl)benzoic acid: Contains a formyl group instead of a methyl group on the furan ring.

Uniqueness

2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid is unique due to the presence of both a hydroxyl group and a 5-methyl-2-furyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

2-hydroxy-5-(5-methylfuran-2-yl)benzoic acid

InChI

InChI=1S/C12H10O4/c1-7-2-5-11(16-7)8-3-4-10(13)9(6-8)12(14)15/h2-6,13H,1H3,(H,14,15)

InChI Key

GIVSPWFXOZKLBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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